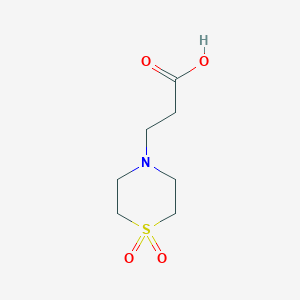

4-Thiomorpholinepropanoicacid, 1,1-dioxide

描述

Contextualization within Heterocyclic and Sulfone Chemistry

4-Thiomorpholinepropanoicacid, 1,1-dioxide is a heterocyclic compound, a broad class of organic molecules that feature a ring structure containing atoms of at least two different elements. Specifically, it is a derivative of thiomorpholine (B91149), a six-membered saturated ring containing nitrogen and sulfur atoms. The "1,1-dioxide" designation indicates that the sulfur atom in the thiomorpholine ring is bonded to two oxygen atoms, forming a sulfone group.

Sulfones are a class of organosulfur compounds characterized by a sulfur atom connected to two oxygen atoms and two carbon atoms. The presence of the sulfone group significantly influences the chemical and physical properties of the molecule, including its polarity, solubility, and reactivity. The strong electron-withdrawing nature of the sulfonyl group can impact the electron density of the adjacent heterocyclic ring and the propanoic acid side chain.

Significance of Thiomorpholine-1,1-dioxide Scaffolds in Contemporary Organic Synthesis

The thiomorpholine-1,1-dioxide scaffold is a privileged structure in medicinal chemistry and organic synthesis. jchemrev.comjchemrev.com This core is recognized for its metabolic stability and its ability to act as a versatile building block in the creation of more complex molecules. ontosight.aiontosight.ai The sulfone group, in particular, can serve as a hydrogen bond acceptor, which is a crucial feature for molecular recognition and binding to biological targets.

Derivatives of thiomorpholine-1,1-dioxide have been investigated for a wide range of potential applications, including their use as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The rigid, chair-like conformation of the thiomorpholine ring can also be exploited to control the spatial arrangement of functional groups, a key consideration in rational drug design. The exploration of this scaffold has led to the development of compounds with diverse biological activities. jchemrev.comjchemrev.comnih.gov

Overview of Research on Propanoic Acid Derivatives with Sulfur-Containing Moieties

Propanoic acid and its derivatives are ubiquitous in nature and synthetic chemistry. When combined with sulfur-containing moieties, these molecules exhibit a diverse array of chemical properties and biological activities. Research in this area is extensive, with studies exploring their potential in various fields, including materials science and pharmacology.

The introduction of a sulfur-containing group, such as the thiomorpholine-1,1-dioxide in the compound of focus, can modulate the pharmacokinetic and pharmacodynamic properties of the parent propanoic acid molecule. For instance, the presence of a sulfone can alter a compound's solubility, metabolic stability, and ability to interact with biological receptors. The investigation into sulfur-containing propanoic acid derivatives continues to be an active area of research, with a focus on synthesizing novel compounds and evaluating their potential applications. utsa.edunih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c9-7(10)1-2-8-3-5-13(11,12)6-4-8/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDGJZCNQLBHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409197 | |

| Record name | 4-Thiomorpholinepropanoicacid, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849928-19-4 | |

| Record name | 4-Thiomorpholinepropanoicacid, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Thiomorpholinepropanoicacid, 1,1 Dioxide

Historical Perspectives on Thiomorpholine-1,1-dioxide Synthesis

The thiomorpholine (B91149) moiety and its oxidized S,S-dioxide derivative are significant structural motifs in medicinal chemistry, appearing in compounds with antibacterial, anti-inflammatory, and kinase inhibitory activities. semanticscholar.org Early synthetic approaches to the parent thiomorpholine ring often involved the transformation of readily available starting materials like diethanolamine (B148213). These methods typically generated an amino-mustard species which was then cyclized by treatment with a sulfur source such as sodium sulfide (B99878). acs.orgnih.govgoogle.com Another established strategy involved the reduction of thiomorpholin-3-one, which could be prepared from precursors like ethyl mercaptoacetate (B1236969) and aziridine. acs.orgnih.gov The oxidation of the resulting thiomorpholine to its 1,1-dioxide form was a subsequent step, often achieved using strong oxidizing agents. These foundational methods, while effective, paved the way for more streamlined and efficient modern syntheses, such as the double Michael addition, which constructs the ring and sets the oxidation state in a more convergent manner.

Synthesis of the Thiomorpholine-1,1-dioxide Ring System

The formation of the central thiomorpholine-1,1-dioxide ring is the crucial phase in the synthesis of the target molecule. Several distinct strategies have been refined for this purpose.

A highly efficient and widely utilized method for constructing the thiomorpholine-1,1-dioxide ring is the double aza-Michael addition of a primary amine to divinyl sulfone. semanticscholar.orgresearchgate.netresearchgate.net In this reaction, the nitrogen atom of the amine adds twice to the activated double bonds of divinyl sulfone in a conjugate manner, directly forming the six-membered heterocyclic ring with the sulfur atom already in the desired dioxide oxidation state.

This approach is versatile, allowing for the synthesis of various N-substituted thiomorpholine-1,1-dioxides by simply changing the primary amine starting material. semanticscholar.orgresearchgate.net Several catalytic systems have been developed to facilitate this transformation, enhancing yields and reaction conditions. For instance, indium in the presence of acetic acid has been used to achieve a one-pot reductive double aza-Michael addition starting from nitroarenes, which are reduced in situ to the corresponding aniline (B41778) that then reacts with divinyl sulfone. semanticscholar.orgresearchgate.net Another green chemistry approach employs a boric acid/glycerol mixture to catalyze the addition in water, providing good to excellent yields. researchgate.net

| Catalyst/Conditions | Amine Source | Michael Acceptor | Product | Yield | Reference |

| Indium/Acetic Acid in Methanol | Nitroarenes (in situ reduction) | Divinyl Sulfone | N-Aryl-thiomorpholine-1,1-dioxide | Good | semanticscholar.orgresearchgate.net |

| Boric Acid/Glycerol in Water | Aromatic Amines | Divinyl Sulfone | N-Aryl-thiomorpholine-1,1-dioxide | 90-95% | researchgate.net |

| AlCl₃ or H₃PO₄ | Substituted Anilines | Divinyl Sulfone | N-Phenylthiomorpholine-1,1-dioxide | Not specified | researchgate.net |

This table summarizes various catalytic systems used for the double Michael addition reaction to form the thiomorpholine-1,1-dioxide ring.

Alternative to the Michael addition, classical cyclization strategies remain relevant. These methods build the ring from linear precursors containing the necessary nitrogen and sulfur atoms.

One common historical route involves the reaction of diethanolamine with methanesulfonyl chloride to form an acylated intermediate. This intermediate is then treated with sodium sulfide, which acts as the sulfur source, to induce cyclization and form the thiomorpholine ring. google.com Another approach utilizes the intramolecular cyclization of halo-thio-ethylamine derivatives. For example, 2-(2-chloroethylthio)ethylamine hydrochloride can be cyclized under basic conditions, often using triethylamine, to furnish thiomorpholine. acs.orgnih.gov A more recent development employs a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride to generate the same 2-(2-chloroethylthio)ethylamine intermediate in a continuous flow system, which is then cyclized without isolation. acs.orgnih.govacs.org

For syntheses that initially produce thiomorpholine, a subsequent oxidation step is required to convert the sulfide to the sulfone (1,1-dioxide). This is a common and generally high-yielding transformation. ontosight.aiontosight.ai A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the scale and the presence of other functional groups in the molecule.

Potassium permanganate (B83412) (KMnO₄) and 3-chloroperbenzoic acid (MCPBA) are powerful and effective reagents for this oxidation. A patented industrial process describes the batch-wise addition of potassium permanganate to an N-protected thiomorpholine, which allows for better temperature control and safety. google.com The resulting N-protected thiomorpholine-1,1-dioxide is then deprotected to give the final ring system. google.com Hydrogen peroxide has also been used for the mild oxidation of thiomorpholine derivatives. mdpi.com Furthermore, biological oxidation has been observed, where cytochrome P450 enzymes in microorganisms can oxidize thiomorpholine to its sulfoxide (B87167) intermediate. nih.gov

| Oxidizing Agent | Substrate | Key Features | Yield | Reference |

| Potassium Permanganate (KMnO₄) | N-protected Thiomorpholine | Batch-wise addition for industrial scale, good control | 96-99% | google.com |

| 3-Chloroperbenzoic Acid (MCPBA) | Thiomorpholine derivatives | Common laboratory reagent | Not specified | |

| Hydrogen Peroxide (H₂O₂) | Thiomorpholine derivatives | Mild oxidation conditions | 80% | mdpi.com |

| Cytochrome P450 | Thiomorpholine | Biocatalytic oxidation to sulfoxide | Not specified | nih.gov |

This table presents common oxidizing agents used to convert thiomorpholine to thiomorpholine-1,1-dioxide.

Introduction of the Propanoic Acid Moiety at the 4-Position of Thiomorpholine-1,1-dioxide

Once the thiomorpholine-1,1-dioxide core is synthesized, the final step is the installation of the propanoic acid group at the 4-position (the nitrogen atom). This is achieved through standard C-N bond-forming reactions.

The nitrogen atom of thiomorpholine-1,1-dioxide is a secondary amine, which acts as a nucleophile. It can be alkylated by reacting it with a suitable electrophile. To synthesize 4-thiomorpholinepropanoic acid, 1,1-dioxide, an electrophile containing a three-carbon chain with a carboxylic acid or a precursor group (like an ester) is required.

A direct approach is the N-alkylation using a 3-halopropanoic acid (e.g., 3-bromopropanoic acid) or its corresponding ester in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbon of the alkyl halide, displacing the halide and forming the C-N bond. If an ester is used, a subsequent hydrolysis step is needed to reveal the carboxylic acid.

An alternative strategy is the aza-Michael addition of the thiomorpholine-1,1-dioxide nitrogen to an acrylic acid derivative, such as ethyl acrylate. This conjugate addition reaction directly forms the desired carbon skeleton. The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final 4-thiomorpholinepropanoic acid, 1,1-dioxide. This method is often clean and proceeds under mild conditions.

Functional Group Interconversions Leading to the Carboxylic Acid Functionality

The synthesis of the target molecule hinges on the formation of the carboxylic acid group on the propanoic acid side chain attached to the nitrogen of the thiomorpholine 1,1-dioxide core. This is typically achieved through functional group interconversion, where a precursor functional group is chemically transformed into a carboxylic acid. Two common and effective pathways are the oxidation of a primary alcohol and the hydrolysis of a nitrile.

Oxidation of a Primary Alcohol Precursor

A versatile method for preparing carboxylic acids is the oxidation of primary alcohols. nsf.govresearchgate.netyoutube.com This transformation can be applied to synthesize 4-Thiomorpholinepropanoicacid, 1,1-dioxide by first preparing the alcohol precursor, 4-(3-hydroxypropyl)thiomorpholine 1,1-dioxide. The subsequent oxidation of this alcohol yields the desired carboxylic acid. A variety of oxidizing agents can be employed, ranging from chromium-based reagents like Jones reagent to milder, more selective modern methods. researchgate.netorganic-chemistry.org A convenient two-step, one-pot procedure involves treatment with NaOCl and a TEMPO catalyst, followed by oxidation with NaClO2, which is compatible with many sensitive functional groups. nih.gov

Hydrolysis of a Nitrile Precursor

Another fundamental route to carboxylic acids is the hydrolysis of a nitrile (a compound containing a -C≡N group). libretexts.orgyoutube.com This reaction can be performed under either acidic or alkaline conditions, typically requiring heating under reflux. commonorganicchemistry.comchemguide.co.uk For the synthesis of the target compound, a suitable precursor would be 4-(2-cyanoethyl)thiomorpholine 1,1-dioxide. Heating this nitrile with an aqueous acid, such as hydrochloric acid, or a base like sodium hydroxide, will cleave the carbon-nitrogen triple bond to form the carboxylic acid. libretexts.orgchemguide.co.uk If alkaline hydrolysis is used, the initial product is the carboxylate salt, which must then be acidified with a strong acid to yield the final carboxylic acid product. chemguide.co.uk

Chemo-, Regio-, and Stereoselectivity in Synthesis

Achieving desired chemical outcomes in synthesis requires precise control over reactivity, orientation, and spatial arrangement, concepts known as chemo-, regio-, and stereoselectivity.

Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of other, different functional groups. In the synthesis of the precursor, 4-(3-hydroxypropyl)thiomorpholine 1,1-dioxide, a reducing agent would need to selectively reduce a potential ester or aldehyde group on the side chain without affecting the sulfone group of the thiomorpholine ring.

Regioselectivity concerns the specific position or site at which a reaction occurs. The synthesis of the side-chain precursors involves the N-alkylation of thiomorpholine 1,1-dioxide. This reaction is highly regioselective, as the reaction occurs exclusively at the nitrogen atom, the most nucleophilic site in the molecule, rather than at the oxygen or carbon atoms of the sulfone group. DFT calculations have been used to understand the driving forces behind regioselectivity in the alkylation of similar heterocyclic systems. nih.gov

Stereoselectivity involves the preferential formation of one stereoisomer over others. The parent molecule, this compound, is achiral and therefore has no stereoisomers. However, stereoselectivity becomes a critical consideration in the synthesis of substituted analogues where chiral centers may be present on the thiomorpholine ring or the side chain. For instance, polymer-supported synthetic methods have been developed for the stereoselective formation of morpholine- and thiomorpholine-3-carboxylic acids, demonstrating control over the configuration of newly formed stereocenters. nih.govacs.org The direct and stereoselective functionalization of C(sp3)−H bonds on the thiomorpholine ring represents an advanced strategy for creating complex, chiral analogues. acs.org

Green Chemistry Approaches and Sustainable Synthesis Protocols for Analogues

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. numberanalytics.com These principles are increasingly applied to the synthesis of heterocyclic compounds. frontiersin.org

Sustainable approaches applicable to the synthesis of thiomorpholine analogues include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purities. tandfonline.comnih.govtandfonline.com This technique can be applied to various steps in the synthesis of heterocyclic compounds, including the formation of the core ring structure or subsequent functionalization reactions. rasayanjournal.co.inrsc.orgnih.gov

Use of Green Solvents: Traditional organic synthesis often relies on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives like water, ionic liquids, or deep eutectic solvents for the synthesis of sulfur-containing heterocycles. mdpi.com Water is particularly attractive due to its non-toxicity, availability, and non-flammability. mdpi.com

Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. rsc.org Catalytic methods reduce the need for stoichiometric reagents, thereby minimizing waste.

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally sustainable.

Reactivity and Reaction Mechanisms of 4 Thiomorpholinepropanoicacid, 1,1 Dioxide

Reactivity Profiles of the Thiomorpholine-1,1-dioxide Ring System

Reactivity at the Nitrogen Atom

The nitrogen atom in the thiomorpholine-1,1-dioxide ring is a tertiary amine. While typically nucleophilic, its reactivity in 4-thiomorpholinepropanoicacid, 1,1-dioxide is somewhat attenuated by the electron-withdrawing effect of the adjacent sulfonyl group. Nevertheless, it can still participate in several important reactions, such as N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction proceeds via a standard SN2 mechanism. The rate of this reaction can be influenced by the nature of the alkylating agent and the solvent. Steric hindrance around the nitrogen atom can also play a role in the reaction's feasibility and rate. nih.govyoutube.comyoutube.comchemistryhall.comquora.com

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acyl derivatives. This transformation is a nucleophilic acyl substitution reaction. The presence of the electron-withdrawing propanoic acid group on the nitrogen atom can affect the nucleophilicity of the nitrogen, potentially requiring more forcing conditions or the use of a base to facilitate the reaction.

| Reaction | Reagent | Product Type | General Conditions |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt | Polar aprotic solvent (e.g., acetonitrile), room temperature or gentle heating |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl derivative | Anhydrous conditions, often with a non-nucleophilic base (e.g., triethylamine) |

Reactivity at the Sulfonyl Group

The sulfonyl group (SO₂) is a prominent feature of the ring and is generally considered to be chemically robust. However, under specific conditions, it can undergo reactions such as reduction and participate in certain types of elimination reactions. Sulfones are typically prepared by the oxidation of the corresponding thioethers. jackwestin.com

Reduction: The sulfonyl group can be reduced to the corresponding sulfide (B99878) (thiomorpholine derivative). This reduction typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄).

Elimination Reactions: While direct elimination of the sulfonyl group is not common, related reactions like the Ramberg-Bäcklund and Julia-Lythgoe olefination reactions are important transformations of sulfones that lead to the formation of alkenes. ambeed.comorganic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgnumberanalytics.comrsc.org These reactions, however, require specific substitution patterns (e.g., an α-halo substituent for the Ramberg-Bäcklund reaction) that are not intrinsically present in this compound but could be introduced through prior functionalization.

| Reaction | Reagent | Product Type | General Conditions |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Thiomorpholine (B91149) derivative | Anhydrous ether solvent (e.g., THF, diethyl ether), reflux |

Reactivity of α-Hydrogens Adjacent to the Sulfonyl Moiety

The hydrogen atoms on the carbons adjacent (α) to the sulfonyl group exhibit enhanced acidity compared to typical alkane C-H bonds. libretexts.orgyoutube.com This is due to the strong electron-withdrawing nature of the sulfonyl group, which stabilizes the resulting carbanion (anion) through an inductive effect. acs.org

Deprotonation and Alkylation: These acidic α-hydrogens can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in an alkylation reaction. This allows for the introduction of substituents at the C2 and C6 positions of the thiomorpholine ring.

| Reaction | Reagents | Intermediate | Product Type |

| Deprotonation | Strong base (e.g., n-BuLi) | α-Sulfonyl carbanion | - |

| Alkylation | Alkyl halide (e.g., CH₃I) | - | α-Alkylated sulfone |

Reactivity of the Propanoic Acid Moiety

The propanoic acid side chain offers a second major site of reactivity within the molecule, primarily centered around the carboxylic acid functional group and the adjacent α- and β-carbons.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group (-COOH) is one of the most versatile functional groups in organic chemistry and can be converted into a wide array of derivatives through nucleophilic acyl substitution reactions. jackwestin.com

Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form esters. This equilibrium reaction, known as the Fischer esterification, is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. organic-chemistry.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This reaction usually requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), or conversion of the carboxylic acid to a more reactive derivative like an acyl chloride first. Direct reaction with an amine is often difficult as it results in an acid-base reaction to form a salt.

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a valuable intermediate for the synthesis of esters, amides, and other carboxylic acid derivatives under milder conditions than those required for the parent acid.

| Transformation | Reagents | Product |

| Esterification | Alcohol (R'OH), Acid catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine (R'NH₂), Coupling agent (e.g., DCC) | Amide |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl chloride |

Reactivity at the α- and β-Carbons of the Propanoic Acid Chain

The carbons of the propanoic acid chain also exhibit specific reactivity.

Reactivity at the α-Carbon: The α-hydrogens of the propanoic acid moiety are acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various reactions. A notable reaction for the α-position of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the halogenation (bromination or chlorination) of the α-carbon. maxbrainchemistry.commasterorganicchemistry.comalfa-chemistry.combyjus.comwikipedia.org The reaction is typically carried out using a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃).

Reactivity at the β-Carbon: The β-hydrogens are generally less reactive than the α-hydrogens. However, the presence of the electron-withdrawing sulfonyl group on the nitrogen, which is in a γ-position relative to the β-carbon of the propanoic acid chain, may have a minor electronic influence. Reactions at the β-position are less common but can occur under specific conditions, for instance, in certain types of elimination or cyclization reactions. The presence of electron-withdrawing groups can influence the rate of β-hydrogen elimination in certain organometallic complexes. nih.gov Decarboxylation of β-sulfonyl carboxylic acids is a known process, though this substitution pattern is not present in the parent molecule. chemrxiv.orgresearchgate.netchemistryviews.orgrsc.orglibretexts.org

| Position | Reaction | Reagents | Product |

| α-Carbon | Halogenation (HVZ Reaction) | Br₂, PBr₃ (catalytic) | α-Bromo-4-thiomorpholinepropanoicacid, 1,1-dioxide |

Intramolecular Reaction Pathways and Rearrangements

The structure of this compound, featuring a carboxylic acid tethered to a sulfonamide nitrogen via a propyl chain, suggests the potential for intramolecular cyclization to form a six-membered cyclic imide, specifically a γ-lactam fused to the thiomorpholine ring. This type of reaction is a well-established pathway for N-substituted amino acids.

Under thermal or acidic conditions, the carboxylic acid moiety can be activated, facilitating a nucleophilic attack by the sulfonamide nitrogen. The sulfonamide nitrogen, although generally less nucleophilic than an amine due to the electron-withdrawing effect of the adjacent sulfonyl group, can participate in such cyclizations, particularly when the formation of a stable five- or six-membered ring is possible.

The plausible intramolecular cyclization pathway would likely proceed via an initial protonation of the carboxylic acid's carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This is followed by the intramolecular nucleophilic attack of the sulfonamide nitrogen, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule would yield the cyclic N-sulfonyl-γ-lactam.

Rearrangements are less commonly observed for this class of compounds under typical conditions. However, under more forcing conditions, complex rearrangements involving the thiomorpholine ring or the propanoic acid side chain cannot be entirely ruled out, though specific pathways are difficult to predict without experimental data.

Table 1: Plausible Intramolecular Reactions of this compound

| Reaction Type | Conditions | Plausible Product | Notes |

| Intramolecular Cyclization | Heat, Acid Catalyst | N-(1,1-dioxidothiomorpholino)succinimide | Formation of a stable six-membered γ-lactam ring. |

| Decarboxylation | High Temperature | 4-(prop-1-en-1-yl)thiomorpholine 1,1-dioxide | Potential side reaction at elevated temperatures. |

Mechanistic Studies of Key Chemical Transformations

Computational studies on the cyclization of related N-sulfonylamino acids suggest that the reaction proceeds through a well-defined transition state. For the acid-catalyzed intramolecular cyclization, the transition state would involve the nucleophilic attack of the sulfonamide nitrogen on the protonated carbonyl carbon. This transition state is likely to have a partially formed N-C bond and a partially broken C-OH bond of the tetrahedral intermediate.

In the absence of an acid catalyst, a higher energy barrier would be expected for the direct attack of the sulfonamide nitrogen on the unactivated carboxylic acid.

The intramolecular cyclization to form the γ-lactam is expected to be thermodynamically favorable due to the formation of a stable six-membered ring. The entropic contribution to the Gibbs free energy would also be favorable for an intramolecular process compared to an analogous intermolecular reaction.

Kinetically, the reaction rate would be highly dependent on the reaction conditions. The presence of an acid catalyst would lower the activation energy and accelerate the reaction. The electron-withdrawing nature of the thiomorpholine 1,1-dioxide moiety would decrease the nucleophilicity of the nitrogen atom, potentially leading to a slower reaction rate compared to the cyclization of a similar amino acid without the sulfonyl group.

The table below presents hypothetical kinetic and thermodynamic data for the intramolecular cyclization, based on general principles and data from analogous systems.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for the Intramolecular Cyclization of this compound

| Parameter | Value (Illustrative) | Condition |

| Activation Energy (Ea) | 80 - 120 kJ/mol | Acid-catalyzed |

| Enthalpy of Reaction (ΔH) | -20 to -40 kJ/mol | Exothermic |

| Entropy of Reaction (ΔS) | +10 to +30 J/(mol·K) | Favorable |

| Gibbs Free Energy (ΔG) | Negative | Spontaneous |

Note: The values in this table are illustrative and intended to represent the expected trends for this type of reaction. Actual experimental values may differ.

Spectroscopic and Structural Elucidation of 4 Thiomorpholinepropanoicacid, 1,1 Dioxide

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are fundamental to determining the molecular structure of a chemical compound. By analyzing the interaction of a molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-Thiomorpholinepropanoicacid, 1,1-dioxide, one would expect to observe distinct signals for the protons on the propanoic acid chain and the thiomorpholine (B91149) ring. The protons closer to the electron-withdrawing sulfone and carboxylic acid groups would appear at a lower field (higher ppm).

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal. The chemical shifts would indicate the nature of each carbon atom (e.g., part of a methylene (B1212753) group, adjacent to a nitrogen or sulfone group, or the carbonyl carbon of the acid).

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would reveal which protons are coupled to each other (i.e., on adjacent carbons), while HSQC would correlate each proton signal to its directly attached carbon atom, confirming the C-H framework of the molecule.

Hypothetical ¹H NMR Data Table

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- (propanoic, adjacent to COOH) | 2.5 - 2.8 | Triplet |

| -CH₂- (propanoic, adjacent to N) | 2.8 - 3.1 | Triplet |

| -CH₂- (thiomorpholine, adjacent to N) | 2.9 - 3.3 | Multiplet |

| -CH₂- (thiomorpholine, adjacent to SO₂) | 3.1 - 3.5 | Multiplet |

| -COOH | 10 - 12 | Singlet (broad) |

Hypothetical ¹³C NMR Data Table

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| -CH₂- (thiomorpholine, adjacent to SO₂) | 50 - 55 |

| -CH₂- (thiomorpholine, adjacent to N) | 45 - 50 |

| -CH₂- (propanoic, adjacent to N) | 40 - 45 |

| -CH₂- (propanoic, adjacent to COOH) | 30 - 35 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the methylene groups, and the strong, characteristic stretches of the S=O bonds in the sulfone group.

Raman Spectroscopy : This technique is complementary to IR spectroscopy and involves the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds. The symmetric vibrations of the sulfone group would likely produce a strong signal in the Raman spectrum.

Hypothetical IR Absorption Data Table

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| S=O (Sulfone) | 1300 - 1350 and 1120 - 1160 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| C-O Stretch | 1210 - 1320 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) : In a typical MS experiment, the molecule would be ionized, and the mass of the molecular ion would be detected, confirming the molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion, would provide structural clues. Common fragmentation patterns would likely involve the loss of the carboxylic acid group or cleavage of the propanoic acid chain.

High-Resolution Mass Spectrometry (HRMS) : HRMS would provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the exact elemental formula, confirming that the composition is C₇H₁₃NO₄S.

Hypothetical Mass Spectrometry Data Table

| m/z | Possible Fragment |

| 207 | [M]⁺ (Molecular Ion) |

| 162 | [M - COOH]⁺ |

| 135 | [Thiomorpholine 1,1-dioxide]⁺ |

| 72 | [Propanoic acid]⁺ |

Correlating Spectroscopic Data with Molecular Structure and Conformation

The definitive structural elucidation of this compound would be achieved by integrating the data from all the aforementioned techniques.

HRMS would confirm the elemental formula.

IR and Raman spectroscopy would identify the key functional groups (carboxylic acid, sulfone, amine).

¹H and ¹³C NMR would be used to piece together the carbon-hydrogen framework.

2D NMR would establish the connectivity between different parts of the molecule, confirming the attachment of the propanoic acid chain to the nitrogen of the thiomorpholine ring.

Finally, X-ray crystallography, if successful, would provide an unambiguous three-dimensional model of the molecule, confirming the connectivity and revealing its preferred conformation in the solid state.

Together, these techniques provide a comprehensive and corroborative picture of the molecular structure.

Theoretical and Computational Investigations of 4 Thiomorpholinepropanoicacid, 1,1 Dioxide

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to model these characteristics with a high degree of accuracy. Such studies involve solving the Schrödinger equation for the molecule, providing a detailed picture of its behavior.

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. 4-Thiomorpholinepropanoicacid, 1,1-dioxide possesses significant conformational flexibility due to its thiomorpholine (B91149) ring and the rotatable bonds of the propanoic acid side chain.

Table 1: Example of Calculated Relative Energies of Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Chair (Equatorial Side Chain) | 0.00 |

| 2 | Chair (Axial Side Chain) | 2.50 |

| 3 | Twist-Boat | 5.80 |

| 4 | Skew-Boat | 6.20 |

This table presents hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Computational methods can precisely calculate the energies of these orbitals and map their spatial distribution across the molecule. For this compound, the analysis would likely show the HOMO density localized around the carboxylate group and the sulfone group, while the LUMO may be distributed more across the ring structure. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 2: Example of Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -7.5 | Indicates electron-donating capability |

| E(LUMO) | -1.2 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 6.3 | Correlates with chemical stability |

This table presents hypothetical data for illustrative purposes.

Computational Prediction and Validation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions. It allows for the characterization of transient species like transition states and the calculation of the energy barriers that govern reaction rates.

For any proposed reaction involving this compound, such as its synthesis or degradation, computational methods can be used to locate the transition state (TS) structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. By calculating these parameters, chemists can evaluate the feasibility of a proposed reaction mechanism.

When multiple reaction pathways are possible, computational modeling can predict which one is more likely to occur. By mapping out the potential energy surface for competing pathways and comparing their respective activation energies, the most favorable route can be identified. This is particularly useful for predicting regioselectivity or stereoselectivity in reactions, providing insights that are often difficult to obtain through experimentation alone.

In Silico Spectroscopic Parameter Prediction and Interpretation

Computational models can predict various spectroscopic properties, which serves as a powerful method for validating and interpreting experimental data. By comparing calculated spectra with those obtained experimentally, the structural assignment of a synthesized compound can be confirmed.

For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. Discrepancies between experimental and calculated values can often reveal subtle structural or electronic features. For instance, calculated ¹H and ¹³C NMR chemical shifts can help assign specific signals in the experimental spectrum to particular atoms in the molecule, confirming its structure. mdpi.comresearchgate.net

Table 3: Example of Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (ppm) | δ 3.1 (CH₂) | δ 3.2 |

| ¹³C NMR (ppm) | δ 55.4 (CH₂) | δ 55.2 |

| IR Frequency (cm⁻¹) | 1710 (C=O stretch) | 1705 |

| UV-Vis λmax (nm) | 215 | 218 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with the surrounding environment. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to predict its behavior based on its structural components: a thiomorpholine 1,1-dioxide ring and a propanoic acid side chain. Such simulations are crucial for understanding how the molecule behaves in a physiological or industrial context, particularly concerning its interactions with solvents. easychair.org

MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion. A typical simulation setup for this compound would involve defining a force field—a set of parameters that describes the potential energy of the system—and placing the molecule in a simulated box filled with solvent molecules.

Interactive Table: Hypothetical Simulation Parameters Below are typical parameters that would be used to initiate a molecular dynamics simulation for this compound in an aqueous environment.

| Parameter | Value/Description | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Describes the interatomic forces governing molecular motion. |

| Solvent Model | TIP3P or SPC/E Water | Represents explicit water molecules to simulate aqueous solution. |

| System Size | ~5000-10000 water molecules | Ensures the solute is sufficiently solvated to avoid self-interaction. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological or room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100-500 nanoseconds (ns) | Allows for sufficient sampling of molecular conformations and motions. |

Dynamic Behavior

The dynamic behavior of this compound is characterized by the motions of its heterocyclic ring and its flexible side chain. The thiomorpholine 1,1-dioxide ring, similar to cyclohexane, is expected to exhibit conformational flexibility, primarily adopting chair-like conformations. MD simulations would allow for the observation of ring puckering and potential transitions between different chair or boat conformers.

Solvent Effects

The interaction between this compound and the surrounding solvent is critical to its behavior. The molecule possesses distinct hydrophilic and hydrophobic regions, making its conformational preferences highly dependent on the solvent environment.

In a polar protic solvent such as water, the highly polar sulfone group (S(O)₂) and the carboxylic acid group (-COOH) would act as strong hydrogen bond acceptors and donors. MD simulations of similar zwitterionic molecules show that they organize solvent molecules into structured hydration shells. nih.govresearchgate.net Water molecules would form strong, persistent hydrogen bonds with the oxygen atoms of the sulfone and carboxyl groups. If the molecule exists in its zwitterionic form (with a protonated amine and a deprotonated carboxylate), these electrostatic interactions with water become even more dominant. mdpi.com This strong solvation would favor an extended conformation of the propanoic acid chain to maximize its interaction with the solvent.

Conversely, in a nonpolar aprotic solvent like hexane, the dominant interactions would be weak van der Waals forces. The polar sulfone and carboxylic acid groups would be poorly solvated, potentially leading the molecule to adopt a more compact, folded conformation. In such an environment, intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen of the sulfone group or the ring nitrogen could become energetically favorable.

Interactive Table: Analysis of Solute-Solvent Interactions This table outlines the primary types of interactions that would be analyzed in an MD simulation to quantify the effect of different solvents on the compound's behavior.

| Interaction Type | Polar Solvent (e.g., Water) | Nonpolar Solvent (e.g., Hexane) | Analytical Method in MD |

| Hydrogen Bonding | Strong and frequent between solute's O/N atoms and water. | Minimal; potential for intramolecular H-bonds. | Radial Distribution Function (RDF), H-bond lifetime analysis. |

| Electrostatic Interactions | Dominant, especially for zwitterionic form. | Very weak. | Interaction energy calculations. |

| van der Waals Forces | Present but overshadowed by polar interactions. | Primary mode of interaction. | Lennard-Jones potential energy calculations. |

| Hydrophobic Effect | Aliphatic parts of the molecule will cause ordering of water. | N/A | Solvent Accessible Surface Area (SASA) analysis. |

Synthesis of Derivatives and Analogues of 4 Thiomorpholinepropanoicacid, 1,1 Dioxide

Modification of the Thiomorpholine-1,1-dioxide Ring System

Alterations to the core heterocyclic structure of 4-thiomorpholinepropanoic acid, 1,1-dioxide can significantly influence its physicochemical and biological properties. These modifications primarily involve substitutions on the carbon atoms of the ring and derivatization at the nitrogen atom.

Introducing substituents onto the carbon atoms of the thiomorpholine-1,1-dioxide ring can lead to a diverse range of analogues. Synthetic strategies often involve starting with appropriately substituted precursors or performing reactions on the pre-formed ring. For instance, the synthesis of 2- and 2,3-substituted-1,3-thiazinan-4-ones can be achieved through the reaction of 3-mercaptopropionic acid with ammonia (B1221849) or primary amines and aryl aldehydes. Subsequent oxidation of the resulting thiazinanones with an oxidizing agent like potassium permanganate (B83412) (KMnO₄) can yield the corresponding 1,1-dioxide derivatives.

Another approach involves the use of substituted β- or γ-aminoalkylthiols in cyclization reactions with organic aldehydes to form substituted thiazinane derivatives. These can then be oxidized to the desired 1,1-dioxides. The nature and position of the substituents on the carbon framework can be varied by selecting different starting materials.

Table 1: Examples of Reagents for Carbon Atom Substitution on the Thiomorpholine (B91149) Ring

| Reagent/Starting Material | Type of Substitution | Resulting Structure |

|---|---|---|

| Substituted Aldehydes (R¹C₆H₄CHO) | Introduction of aryl groups at the C-2 position | 2-Aryl-thiomorpholine derivatives |

| Substituted Primary Amines (R²NH₂) | Introduction of substituents at the N-3 position (in 1,3-thiazinanes) | 3-Substituted-1,3-thiazinan-4-one derivatives |

The nitrogen atom of the thiomorpholine ring is a common site for derivatization, with N-alkylation being a frequently employed modification. This can be achieved by reacting the parent thiomorpholine derivative with various alkylating agents. For example, N-substituted thiomorpholine derivatives have been synthesized by reacting a thiomorpholine precursor with compounds like 1,2-dibromoethane (B42909) or 1,3-dibromopropane (B121459) in the presence of a base and catalyst.

The synthesis of 4-methyl-thiomorpholine 1,1-dioxide, a simple N-alkylated analogue, is typically accomplished through the oxidation of 4-methylthiomorpholine (B3053730) using suitable oxidizing agents. google.com This highlights a common strategy where N-alkylation precedes the oxidation of the sulfur atom.

Table 2: Common N-Alkylation and Derivatization Reactions

| Reagent | Reaction Type | Product Type |

|---|---|---|

| Alkyl Halides (e.g., 1,2-dibromoethane) | N-alkylation | N-(bromoethyl)-thiomorpholine derivatives |

| 1-Chloro-2,4-dinitrobenzene | N-arylation | N-(2,4-dinitrophenyl)-thiomorpholine derivatives |

Derivatization of the Propanoic Acid Moiety

The propanoic acid side chain of 4-thiomorpholinepropanoic acid, 1,1-dioxide offers a versatile handle for a variety of chemical transformations, including the formation of esters and amides, as well as chain elongation and further functionalization.

The carboxylic acid group can be readily converted into esters and amides, which can alter the compound's polarity, solubility, and interaction with biological targets.

Esterification: The formation of esters is typically achieved through the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. drugbank.com Common catalysts include concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. mdpi.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be used to facilitate the reaction under milder conditions.

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine. This reaction often requires activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acid chloride can then be treated with an amine to form the corresponding amide. quora.com Direct condensation of the carboxylic acid and amine can also be achieved using various coupling reagents, similar to those used in esterification. Catalyst-free approaches for amide bond formation from thiocarboxylic acids and amines have also been developed, where the disulfide is a key intermediate. organic-chemistry.org

Table 3: Common Reagents for Ester and Amide Formation

| Reaction | Reagent(s) | Product |

|---|---|---|

| Esterification | Alcohol (R-OH), H₂SO₄ (catalyst) | Ester |

| Esterification | Alcohol (R-OH), DCC, DMAP | Ester |

| Amide Formation | SOCl₂, then Amine (R-NH₂) | Amide |

The propanoic acid side chain can be extended or further modified to create analogues with different chain lengths and functionalities.

Chain Elongation: A well-established method for the one-carbon homologation of carboxylic acids is the Arndt-Eistert synthesis. wikipedia.orgnrochemistry.com This multi-step process involves:

Conversion of the carboxylic acid to its corresponding acid chloride.

Reaction of the acid chloride with diazomethane (B1218177) to form an α-diazoketone.

A metal-catalyzed (typically silver salts) Wolff rearrangement of the α-diazoketone to produce a ketene (B1206846).

Trapping of the ketene intermediate with a nucleophile, such as water, to yield the homologous carboxylic acid with an additional methylene (B1212753) (-CH₂-) unit. illinois.edu

If the ketene is trapped with an alcohol or an amine, the corresponding homologous ester or amide is formed. illinois.edu

Functionalization: The propanoic acid chain can be functionalized to introduce new chemical groups. For example, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS) under appropriate conditions, followed by nucleophilic substitution to introduce various functionalities. Furthermore, the Arndt-Eistert homologation is a popular method for producing β-amino acids from α-amino acids, which could be a potential transformation pathway for derivatives of the title compound. nrochemistry.com Other methods for synthesizing β-amino acids include conjugate addition of amines to Michael acceptors and Mannich-type reactions. ambeed.com

Stereoselective Synthesis of Enantiopure Derivatives

The synthesis of enantiomerically pure derivatives of 4-thiomorpholinepropanoic acid, 1,1-dioxide is of significant interest, as the stereochemistry of a molecule can be crucial for its biological activity. Stereoselective synthesis aims to control the formation of new stereocenters, leading to a specific enantiomer or diastereomer.

A notable approach involves the polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives. rsc.org This method utilizes immobilized amino acids, such as Fmoc-Cys(Trt)-OH, as chiral starting materials. The solid-phase synthesis involves N-alkylation and N-sulfonylation/acylation of the immobilized amino acid, followed by cleavage from the resin. The inclusion of a reducing agent like triethylsilane (TES) in the cleavage cocktail can lead to the stereoselective formation of the corresponding thiomorpholine-3-carboxylic acids. rsc.org Such studies have demonstrated control over the configuration of the newly formed stereocenter. rsc.org

Resolution of racemic mixtures is another strategy to obtain enantiopure compounds. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and liberation of the desired enantiomer. Chromatographic separation on a chiral stationary phase is also a widely used technique. wikipedia.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Thiomorpholinepropanoic acid, 1,1-dioxide |

| 3-Mercaptopropionic acid |

| Potassium permanganate |

| 1,2-Dibromoethane |

| 1,3-Dibromopropane |

| 4-Methyl-thiomorpholine 1,1-dioxide |

| 4-Methylthiomorpholine |

| Sulfuric acid |

| Hydrogen chloride |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 4-Dimethylaminopyridine (DMAP) |

| Thionyl chloride |

| Oxalyl chloride |

| Diazomethane |

| N-Bromosuccinimide (NBS) |

| Fmoc-Cys(Trt)-OH |

Combinatorial Chemistry Approaches for Analogue Library Generation

Combinatorial chemistry offers a powerful strategy for the rapid synthesis of large, systematically organized collections of related compounds, known as libraries. wikipedia.org This high-throughput approach is particularly valuable in drug discovery for optimizing the activity profile of a lead compound by creating a diverse set of analogues. wikipedia.org For a scaffold such as 4-Thiomorpholinepropanoicacid, 1,1-dioxide, combinatorial methods can be employed to explore the structure-activity relationships (SAR) by systematically modifying different parts of the molecule.

The core principle involves combining a set of basic molecular building blocks in all possible combinations. This can be achieved through techniques like parallel synthesis, where reactions are carried out simultaneously in separate reaction vessels, or through split-mix (split-and-pool) synthesis on a solid support. wikipedia.org The thiomorpholine 1,1-dioxide core provides a rigid and desirable scaffold for generating libraries of analogues.

For this compound, combinatorial synthesis would focus on introducing diversity at specific points of the molecule. Key areas for modification include:

The Propanoic Acid Side Chain: The carboxylic acid group can be converted to a variety of amides, esters, or other functional groups. This can be achieved by reacting the core scaffold with a diverse library of amines or alcohols.

The Thiomorpholine Ring: Substituents could be introduced on the carbon atoms of the thiomorpholine ring, although this would require a more complex multi-step synthesis starting from different building blocks.

A common approach is solid-phase synthesis, where the core molecule is attached to a resin support. nih.govmdpi.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. mdpi.com For instance, the carboxylic acid of this compound could be anchored to a resin, followed by various chemical transformations.

Alternatively, solution-phase parallel synthesis can be employed. While this may require more complex purification strategies, it avoids potential issues associated with solid supports, such as cleavage difficulties or altered reaction kinetics.

The generation of a virtual library is often a preliminary step. nih.gov This involves computationally designing a large number of potential analogues to assess their drug-like properties before committing to their chemical synthesis. nih.gov

Below is an interactive data table showcasing a hypothetical set of building blocks that could be used in a combinatorial approach to generate a library of amides from the this compound scaffold.

| Building Block Type | Example Compound | Resulting Functional Group | Rationale for Inclusion |

|---|---|---|---|

| Primary Amine | Benzylamine | N-benzyl amide | Introduces an aromatic group. |

| Primary Amine | Cyclohexylamine | N-cyclohexyl amide | Adds a bulky aliphatic group. |

| Secondary Amine | Piperidine | Piperidinyl amide | Incorporates a cyclic amine. |

| Amino Acid Ester | Glycine methyl ester | N-acylated amino acid ester | Adds a peptide-like feature. |

| Aniline (B41778) | 4-Fluoroaniline | N-(4-fluorophenyl) amide | Introduces an electron-withdrawing group on an aromatic ring. |

Applications of 4 Thiomorpholinepropanoicacid, 1,1 Dioxide in Organic Synthesis

Role as a Synthetic Intermediate or Building Block

The primary role of 4-Thiomorpholinepropanoicacid, 1,1-dioxide in organic synthesis is that of a versatile building block. Its structure can be strategically incorporated into larger molecules, providing both a heterocyclic core and a flexible linker, which is particularly valuable in medicinal chemistry and materials science.

The bifunctional nature of this compound makes it an ideal starting point for the synthesis of more elaborate heterocyclic frameworks. The carboxylic acid group can be readily converted into an amide, ester, or ketone, while the thiomorpholine (B91149) ring provides a stable, polar, and three-dimensional scaffold.

Research has demonstrated the utility of similar butanoic acid derivatives in constructing complex molecules. For instance, pyrimidinyl piperazinyl butanoic acid derivatives have been synthesized by coupling a butanoic acid precursor with a suitable piperazine (B1678402) amine. researchgate.net This established synthetic route highlights a key potential application for this compound, where its carboxylic acid function would react with various amines, diamines, or other nucleophiles to generate a diverse library of derivatives.

Furthermore, this compound is a suitable candidate for multicomponent reactions (MCRs), which are powerful tools for rapidly building molecular complexity. nih.govnih.gov MCRs combine three or more reactants in a single step to form a final product that incorporates portions of all starting materials. nih.govresearchgate.net The ability of this compound to contribute both a nucleophilic amine character and a carboxylic acid group makes it a prime substrate for MCRs designed to produce novel, complex heterocyclic ring systems. researchgate.netsciencescholar.us

Table 1: Potential Heterocycle Synthesis Reactions

| Reaction Type | Functional Group Utilized | Potential Reactant | Resulting Structure |

|---|---|---|---|

| Amide Coupling | Carboxylic Acid | Substituted Amines/Diamines | N-substituted amides, macrocycles |

| Esterification | Carboxylic Acid | Alcohols/Phenols | Ester derivatives |

| Multicomponent Reactions (e.g., Ugi) | Carboxylic Acid, Amine | Aldehydes, Isocyanides | Complex peptide-like scaffolds |

The unique properties of the thiomorpholine 1,1-dioxide moiety, such as high polarity and its capacity as a hydrogen bond acceptor, make it an attractive component for advanced organic materials. The propanoic acid handle provides a convenient point for polymerization or for attachment to a solid support.

In the field of solid-phase organic synthesis, linker molecules are used to anchor a starting material to a resin, allowing for the sequential addition of other building blocks. The carboxylic acid group of this compound is well-suited for this purpose. researchgate.net By attaching it to a solid support, a library of compounds can be generated by modifying the thiomorpholine ring or by building peptide-like chains from the anchored molecule. This methodology is efficient for creating large numbers of diverse compounds for screening in drug discovery and materials science. researchgate.net

Participation in Established Organic Reactions and Catalytic Cycles

The functional groups within this compound allow it to participate in a variety of well-established organic reactions.

Amide Bond Formation: The most common reaction involving the carboxylic acid is coupling with a primary or secondary amine to form a stable amide bond. This reaction is fundamental in peptide synthesis and the creation of numerous pharmaceuticals. The synthesis of novel butanamide derivatives from a corresponding butanoic acid is a clear example of this application. researchgate.net

Esterification: Reaction with alcohols under acidic conditions yields esters, which can be used as protecting groups or to modify the solubility and electronic properties of the molecule.

Ligand for Metal Complexes: The presence of both nitrogen and oxygen atoms (N,O-donor sites) allows the molecule to act as a bidentate ligand, chelating to metal ions. The resulting metal complexes could possess catalytic activity. nih.govmdpi.com For example, metal complexes involving imidazole (B134444) and acetate (B1210297) ligands have been shown to catalyze styrene (B11656) oxidation. nih.gov It is plausible that a metal complex of this compound could be developed for applications in oxidation or other catalytic transformations. dntb.gov.ua

Table 2: Reactivity of Functional Groups

| Functional Group | Reaction Type | Description |

|---|---|---|

| Carboxylic Acid | Amide Coupling, Esterification | Forms stable bonds with amines and alcohols, enabling the construction of larger molecules. |

| Tertiary Amine (Ring N) | Basicity, Nucleophilicity | Can act as a base or participate in reactions requiring a nucleophilic nitrogen. |

| Sulfone (SO2) | H-bond Acceptor | Influences solubility, crystal packing, and intermolecular interactions. |

Development of Novel Synthetic Methodologies Leveraging its Unique Chemical Features

The true synthetic potential of this compound is realized when its distinct chemical features are used in concert to develop novel methodologies. Its bifunctional nature is particularly advantageous for diversity-oriented synthesis, where the goal is to create a wide range of structurally diverse molecules from a common starting material.

A key area for development is its use in multicomponent reactions (MCRs) to access novel chemical space. nih.gov Methodologies that combine the compound with various aldehydes, amines, and other reactive species in a one-pot synthesis could lead to the discovery of new heterocyclic scaffolds with interesting biological or material properties. nih.gov The efficiency and atom economy of MCRs make them a highly attractive and green approach in modern organic synthesis. sciencescholar.us The unique three-dimensional structure imparted by the thiomorpholine 1,1-dioxide ring could guide the stereochemical outcome of such reactions, providing a pathway to enantiomerically enriched products.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

4-Thiomorpholinepropanoic acid, 1,1-dioxide is a heterocyclic compound featuring a thiomorpholine (B91149) ring system where the sulfur atom is oxidized to a sulfone. This structural motif is recognized for its presence in a variety of biologically active molecules. The thiomorpholine scaffold itself is considered a "privileged" structure in medicinal chemistry due to its favorable pharmacological profile. jchemrev.comjchemrev.com The sulfone group, in particular, often serves as a metabolically stable replacement for sulfoxides and can influence the lipophilicity and binding interactions of a molecule. mdpi.com

Derivatives of thiomorpholine and its S,S-dioxide form have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. jchemrev.comjchemrev.comontosight.ai The core structure is valued as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. mdpi.comchemrxiv.org For instance, the modification of the oxazolidinone antibiotic linezolid, by replacing its morpholine (B109124) ring with a thiomorpholine S,S-dioxide, has been explored. jchemrev.com While the broader class of thiomorpholine dioxides has received attention, the specific academic focus on 4-thiomorpholinepropanoic acid, 1,1-dioxide itself is more niche, with its utility primarily understood in the context of being a precursor or intermediate in larger synthetic schemes.

Unexplored Synthetic Avenues and Methodological Advancements

While classical methods for the synthesis of the thiomorpholine ring are well-established, there remains considerable scope for methodological improvement, particularly concerning efficiency, safety, and environmental impact. jchemrev.comchemrxiv.org Future synthetic research could focus on the following areas:

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of thiomorpholine and its derivatives offers significant advantages in terms of safety, scalability, and control over reaction parameters. chemrxiv.org Adapting these methods for the direct synthesis or functionalization of 4-thiomorpholinepropanoic acid, 1,1-dioxide could lead to more efficient and safer production on a larger scale.

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds of the thiomorpholine ring would represent a significant advancement in synthetic efficiency. This would bypass the need for pre-functionalized starting materials and allow for the late-stage introduction of various substituents, enabling rapid generation of diverse compound libraries.

Asymmetric Synthesis: The development of stereoselective methods to introduce chirality into the thiomorpholinepropanoic acid backbone would be highly valuable. This could involve enantioselective cyclization strategies or the use of chiral catalysts to functionalize the existing ring system, providing access to single-enantiomer products for pharmacological evaluation.

Novel Cyclization Strategies: Exploring new reagents and reaction pathways for constructing the core thiomorpholine ring from acyclic precursors could yield more convergent and atom-economical syntheses. mdpi.com

A summary of potential synthetic advancements is presented in the table below.

| Synthetic Avenue | Potential Advantage | Research Focus |

| Continuous Flow Synthesis | Improved safety, scalability, and process control | Development of telescoped reaction sequences for multistep synthesis in a continuous manner. chemrxiv.org |

| C-H Functionalization | Increased synthetic efficiency, rapid diversification | Use of transition-metal catalysis for direct, regioselective introduction of functional groups. |

| Asymmetric Synthesis | Access to enantiopure compounds for biological testing | Chiral catalysts, resolution techniques, and use of chiral pool starting materials. |

| Novel Cyclization Methods | Improved atom economy and convergence | Exploring multicomponent reactions and novel ring-closing strategies. mdpi.com |

Future Directions in Mechanistic and Computational Studies

A deeper understanding of the electronic properties and reactivity of 4-thiomorpholinepropanoic acid, 1,1-dioxide can be achieved through a combination of mechanistic experiments and computational modeling. figshare.comresearchgate.net

Future research in this area should include:

Conformational Analysis: Detailed computational studies can elucidate the preferred conformations of the molecule in different environments. figshare.comresearchgate.net This is crucial for understanding its interaction with biological targets, as the three-dimensional shape is a key determinant of activity.

Reactivity Mapping: Computational methods, such as Density Functional Theory (DFT), can be used to calculate molecular orbital energies, electrostatic potential surfaces, and bond dissociation energies. mdpi.comfigshare.comresearchgate.net This information can predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions.

Transition State Analysis: For reactions involving this compound, computational modeling can identify the structures and energies of transition states. escholarship.org This allows for a detailed understanding of reaction mechanisms and can help in the design of catalysts or reaction conditions that favor desired outcomes.

Solvent Effects: Investigating the influence of different solvents on the compound's conformation and reactivity through both experimental and computational means will provide valuable insights for optimizing synthetic procedures and understanding its behavior in biological media.

Potential for Broader Utilization in Diversified Chemical Synthesis Paradigms

The unique structural features of 4-thiomorpholinepropanoic acid, 1,1-dioxide suggest its potential for wider application in various synthetic contexts beyond its current use.

Scaffold for Combinatorial Chemistry: The propanoic acid side chain provides a convenient handle for amide coupling reactions, making it an ideal scaffold for the creation of large combinatorial libraries. mdpi.com These libraries can be screened for a wide range of biological activities.

Functional Monomer in Polymer Chemistry: The carboxylic acid and the secondary amine (after a potential dealkylation or as part of a bifunctional monomer design) could allow this molecule to be incorporated into polymers, such as polyamides or polyimides. The presence of the sulfone group could impart unique properties to the resulting materials, such as altered solubility, thermal stability, or polarity.

Fragment-Based Drug Discovery: The thiomorpholine dioxide core represents a distinct chemical fragment. In fragment-based drug discovery (FBDD), small molecules like this are screened for weak binding to a biological target. Promising fragments are then elaborated or combined to create more potent lead compounds.

Bioisosteric Replacement: The thiomorpholine-1,1-dioxide moiety can be used as a bioisostere for other cyclic structures, like morpholine or piperidine, in known drugs or bioactive compounds. mdpi.com This can lead to improved metabolic stability, altered pharmacokinetic properties, or novel intellectual property.

The expansion into these areas would leverage the compound's inherent chemical functionality to create novel materials and complex molecular architectures, significantly broadening its impact across the chemical sciences.

常见问题

What are the most reliable synthetic routes for 4-thiomorpholinepropanoicacid, 1,1-dioxide, and how can reaction conditions be optimized to improve yield?

Level: Basic

Methodological Answer:

The compound is typically synthesized via oxidation of 4-thiomorpholinepropanoic acid using meta-chloroperbenzoic acid (MCPBA) in dichloromethane at 0°C to room temperature . Optimization strategies include:

- Oxidant stoichiometry: A 3:1 molar ratio of MCPBA to substrate ensures complete sulfone formation while minimizing overoxidation byproducts.

- Temperature control: Gradual warming from 0°C to RT reduces exothermic side reactions.

- Purification: Column chromatography (silica gel, eluting with methanol/DCM) isolates the product from unreacted starting material and sulfoxide intermediates.

Post-synthesis, confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using H/C NMR (e.g., sulfone resonance at δ 3.5–4.0 ppm for adjacent protons) .

How does the nucleophilic reactivity of this compound compare to its non-oxidized thiomorpholine analogs in alkylation or acylation reactions?

Level: Advanced

Methodological Answer:

The sulfone group in this compound reduces nitrogen’s nucleophilicity due to electron-withdrawing effects, necessitating stronger bases (e.g., NaH) to deprotonate the amine for alkylation . Comparative studies should:

- Quantify reactivity: Use competitive reactions with iodomethane in DMF, monitored by H NMR to track methylated product ratios.

- Assess steric effects: Compare reaction rates with bulky alkylating agents (e.g., tert-butyl bromide) to evaluate steric hindrance from the sulfone group.

Contradictions in literature data (e.g., unexpected acylation yields) may arise from solvent polarity or hidden catalytic effects, requiring controlled kinetic studies .

What analytical techniques are critical for distinguishing this compound from its sulfoxide or thioether analogs?

Level: Basic

Methodological Answer:

- Mass Spectrometry (HRMS): The molecular ion peak at m/z 223.06 [M+H] confirms the molecular formula (CHNOS). Sulfoxide intermediates exhibit a 16 Da lower mass due to oxygen substitution .

- FT-IR: The sulfone group shows strong S=O stretching vibrations at 1120–1300 cm, absent in thioethers.

- X-ray Crystallography: Resolves spatial orientation of the sulfone group, critical for confirming regioselective oxidation .

How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Level: Advanced

Methodological Answer:

Discrepancies in solubility (e.g., DMSO vs. methanol) often stem from:

- Crystallinity: Amorphous vs. crystalline forms alter dissolution rates. Characterize solid-state forms via PXRD and DSC.

- pH effects: Protonation of the carboxylic acid (pKa ~2.5) and amine (pKa ~6.5) impacts aqueous solubility. Perform pH-solubility profiling using buffered solutions (pH 1–10) .

- Counterion screening: Salt formation (e.g., sodium or hydrochloride salts) improves solubility in polar solvents.

What strategies mitigate byproduct formation during the synthesis of this compound derivatives for antimicrobial studies?

Level: Advanced

Methodological Answer:

Common byproducts (e.g., overoxidized sulfones or esterified carboxylic acids) arise during functionalization:

- Protecting group chemistry: Temporarily protect the carboxylic acid with tert-butyl esters during alkylation to prevent esterification. Deprotect with TFA post-reaction .

- Radical scavengers: Add BHT (butylated hydroxytoluene) to suppress radical-mediated side reactions during halogenation.

- Reaction monitoring: Use inline FT-IR or LC-MS to detect intermediates and terminate reactions at optimal conversion (~85–90%) .

How does the sulfone group in this compound influence its bioactivity in enzyme inhibition assays?

Level: Advanced

Methodological Answer:

The sulfone enhances binding to enzymes with hydrophobic active sites (e.g., proteases) via dipole-dipole interactions. To evaluate:

- Kinetic assays: Measure IC values against target enzymes (e.g., carbonic anhydrase) and compare with non-sulfone analogs.

- Molecular docking: Simulate binding poses using software like AutoDock Vina; prioritize sulfone-oxygen interactions with backbone NH groups in the enzyme .

Contradictory inhibition data may result from assay conditions (e.g., ionic strength affecting sulfone’s electrostatic contributions).

What safety protocols are essential when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Ventilation: Use fume hoods due to potential irritant properties (Xi hazard classification) .

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill management: Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。